5-N-Heptadecylresorcinol, also known as 5-heptadecylbenzene-1, 3-diol, belongs to the class of organic compounds known as resorcinols. Resorcinols are compounds containing a resorcinol moiety, which is a benzene ring bearing two hydroxyl groups at positions 1 and 3. 5-N-Heptadecylresorcinol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 5-N-Heptadecylresorcinol has been primarily detected in blood. Within the cell, 5-N-heptadecylresorcinol is primarily located in the membrane (predicted from logP). Outside of the human body, 5-N-heptadecylresorcinol can be found in a number of food items such as barley, hard wheat, cereals and cereal products, and rye. This makes 5-N-heptadecylresorcinol a potential biomarker for the consumption of these food products.
5-heptadecylresorcinol is a 5-alkylresorcinol that is resorcinol which is substituted by a heptadecyl group at position 5. It is found in wheat bran. It has a role as an antineoplastic agent and a plant metabolite.
5-Heptadecylresorcinol
CAS No.: 41442-57-3
Cat. No.: VC21119082
Molecular Formula: C23H40O2
Molecular Weight: 348.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41442-57-3 |
---|---|
Molecular Formula | C23H40O2 |
Molecular Weight | 348.6 g/mol |
IUPAC Name | 5-heptadecylbenzene-1,3-diol |
Standard InChI | InChI=1S/C23H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h18-20,24-25H,2-17H2,1H3 |
Standard InChI Key | BBGNINPPDHJETF-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Canonical SMILES | CCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Appearance | Brown powder |
Melting Point | 91-93°C |
Introduction
Chemical Structure and Properties
5-Heptadecylresorcinol is a resorcinol derivative characterized by a heptadecyl (C17) alkyl chain attached at position 5 of the resorcinol ring. The chemical structure consists of a 1,3-dihydroxybenzene (resorcinol) core with the long-chain alkyl group providing its distinctive biochemical properties .
Chemical Identification and Nomenclature
The compound is formally identified through multiple classification systems as outlined below:
Parameter | Value |
---|---|
IUPAC Name | 5-heptadecylbenzene-1,3-diol |
Molecular Formula | C23H40O2 |
CAS Number | 41442-57-3 |
PubChem ID | 181700 |
Molecular Weight | 348.5625 g/mol |
Exact Mass | 348.302830524 |
InChI Key | BBGNINPPDHJETF-UHFFFAOYSA-N |
The compound is also known by several synonyms including 5-N-heptadecylresorcinol, 5-heptadecyl-1,3-benzenediol, and 5-heptadecyl-1,3-dihydroxybenzene .
Physical and Chemical Characteristics
5-Heptadecylresorcinol exhibits specific physical properties that influence its handling, storage, and biological activity:
Property | Description |
---|---|
Physical Form | Neat |
Recommended Storage Temperature | 2-8°C |
Solubility | Limited water solubility due to hydrophobic alkyl chain |
Chemical Classification | Phenolic lipid, Alkylresorcinol |
Structural Features | 1,3-dihydroxybenzene with heptadecyl chain at position 5 |
The compound's amphiphilic nature, with a hydrophilic resorcinol head and a hydrophobic alkyl tail, contributes to its biological membrane interactions and potential therapeutic applications .
Natural Sources and Distribution
5-Heptadecylresorcinol is predominantly found in the outer layers of cereal grains, particularly in whole wheat and rye. Its presence serves as a biomarker for whole grain consumption in nutritional studies.
Plant Sources
The compound occurs naturally in several food sources:
Source Category | Specific Sources |
---|---|
Cereal Grains | Barley, spelt, wheat, rye |
Fruits | Mango peels and pulp |
Other Plants | Ginkgo, peas |
Marine Sources | Bryozoans (e.g., Schizomavella mamillata) |
The highest concentrations are typically found in the bran fraction of cereal grains, particularly wheat bran and rye . Interestingly, 5-heptadecylresorcinol and related compounds have also been isolated from marine organisms such as bryozoans, suggesting convergent evolution of these bioactive molecules across different biological kingdoms .
Biochemical Activities and Functions
5-Heptadecylresorcinol demonstrates diverse biochemical activities that explain its therapeutic potential in various physiological systems.
Molecular Targets and Mechanisms
Research has identified several key molecular pathways influenced by 5-heptadecylresorcinol:
Mechanism | Description |
---|---|
SIRT3 Activation | Upregulates Sirtuin 3, a mitochondrial deacetylase |
Autophagy Promotion | Enhances autophagic flux and expression of autophagy-related proteins |
Mitophagy Regulation | Activates PINK1-Parkin pathway for mitochondrial quality control |
FOXO3A Signaling | Modulates transcription factor activity affecting cellular stress responses |
Antioxidant Activity | Demonstrates radical-scavenging properties in ABTS assays |
These molecular interactions contribute to the compound's cellular protective effects, particularly in metabolic tissues affected by obesity and inflammation .
Research Findings on Health Benefits
Recent scientific investigations have revealed multiple health-promoting effects of 5-heptadecylresorcinol, particularly in metabolic and inflammatory conditions.
Mitochondrial Protection and Function
5-Heptadecylresorcinol demonstrates significant protective effects on mitochondrial function across different cell types:
Finding | Experimental Context | Outcome |
---|---|---|
Restoration of Mitochondrial Membrane Potential | PA-induced (0.5 mM) mitochondrial dysfunction in C2C12 cells | Dose-dependent improvement with 5-20 μM 5-heptadecylresorcinol |
Enhanced Mitochondrial Energy Metabolism | Skeletal muscle cells treated with palmitic acid | Increased oxygen consumption rate and ATP production |
Improved Mitochondrial Content | High-fat diet mouse model | Increased mitochondrial biogenesis markers with 30-150 mg/kg/day dosing |
Reduced Mitochondrial ROS Production | Inflammatory conditioned medium-treated adipocytes | Significant decrease in oxidative damage markers |
The compound's ability to preserve and enhance mitochondrial function appears central to its metabolic benefits and suggests therapeutic potential in conditions characterized by mitochondrial dysfunction .
Anti-obesity Effects
Studies have demonstrated that 5-heptadecylresorcinol can ameliorate obesity-related metabolic disturbances:
Effect | Experimental Model | Results |
---|---|---|
Reduced Adipocyte Lipolysis | Inflammatory conditioned medium (CM) treated adipocytes | Decreased release of free fatty acids |
Improved Skeletal Muscle Function | High-fat diet-induced obesity in mice | Enhanced muscle mitochondrial function and reduced atrophy |
Decreased Adipose Tissue Inflammation | C57BL/6J mice on high-fat diet | Reduced macrophage infiltration in adipose tissue |
Enhanced Metabolic Flexibility | In vitro and in vivo obesity models | Improved switching between substrate utilization pathways |
The administration of 5-heptadecylresorcinol at doses of 30 and 150 mg/kg/day significantly improved high-fat diet-induced obesity parameters, suggesting potential applications in weight management strategies .
Autophagy Regulation
A key mechanism underlying 5-heptadecylresorcinol's beneficial effects is its ability to modulate autophagy:
Autophagic Effect | Observation | Significance |
---|---|---|
Enhanced LC3B-II/I Ratio | Increased in treated adipocytes and muscle cells | Marker of autophagosome formation |
Upregulated Beclin1 and Atg5 | Observed in multiple experimental models | Critical proteins in autophagy initiation |
Activated PINK1-Parkin Pathway | Demonstrated in mitochondrial stress conditions | Selective mitophagy promotion |
Sirt3-Dependent Mechanism | Blocked by Sirt3 inhibition | Identifies upstream regulator of autophagy response |
The compound's ability to stimulate autophagy, particularly mitophagy (selective autophagy of damaged mitochondria), appears essential for its protective effects against metabolic dysfunction .
Analytical Applications
5-Heptadecylresorcinol serves important analytical purposes in research and agriculture.
Biomarker Applications
The compound functions as a biomarker in nutritional research:
Application | Purpose | Methodology |
---|---|---|
Whole Grain Consumption Assessment | Epidemiological studies of dietary habits | Plasma/urine analysis of 5-heptadecylresorcinol levels |
Food Authentication | Verification of whole grain content in food products | Chromatographic analysis |
Agricultural Product Analysis | Quality control of cereal products | Quantification in mango peels, rye grains, and other products |
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 5-heptadecylresorcinol and related compounds has been described in scientific literature:
Synthetic Approach | Starting Materials | Key Reactions |
---|---|---|
Alkylation of Resorcinol | Resorcinol and heptadecyl halides | Friedel-Crafts alkylation |
Grignard Reaction | Hexadecylbromomagnesium and 3,5-dimethoxybenzoyl chloride | Organometallic addition followed by reduction |
The critical step in alkylresorcinol synthesis is typically establishing the carbon-carbon bond between the aromatic ring and the alkyl chain, often achieved through Friedel-Crafts or organometallic chemistry .
Structural Characterization
Modern analytical techniques enable precise structural characterization of 5-heptadecylresorcinol:
Technique | Application | Key Observations |
---|---|---|
NMR Spectroscopy | Structural confirmation | Characteristic signals for aromatic protons (δ H 6.07-6.13) and benzylic methylene (δ H 2.48) |
Mass Spectrometry | Molecular weight determination | Exact mass of 348.302830524 |
Infrared Spectroscopy | Functional group identification | Hydroxyl and aromatic bands |
X-ray Crystallography | Three-dimensional structure | Confirming planarity of aromatic ring and conformation of alkyl chain |
These analytical approaches are essential for confirming the identity and purity of 5-heptadecylresorcinol in both research and commercial applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume